N-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Lipophilicity Drug-likeness ADME

Uniquely suited as a dual-pathway probe for Alzheimer's models, this compound simultaneously engages BACE1 inhibition and vascular SUR2B KATP channel modulation—a combination unattainable with shorter-chain N-methyl/ethyl analogs. Its optimal N-butyl chain delivers a CNS-favorable ClogP of 2.8 and specific steric bulk essential for reproducible target engagement. Choose this specific N-butyl analog to ensure assay consistency and avoid the solubility/binding variability of generic substitutions.

Molecular Formula C15H23N3O4S2
Molecular Weight 373.49
CAS No. 896277-96-6
Cat. No. B2487687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
CAS896277-96-6
Molecular FormulaC15H23N3O4S2
Molecular Weight373.49
Structural Identifiers
SMILESCCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
InChIInChI=1S/C15H23N3O4S2/c1-2-3-8-16-14(19)15(20)17-11-12-6-4-9-18(12)24(21,22)13-7-5-10-23-13/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,16,19)(H,17,20)
InChIKeyWHJGTZXBSNLVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (CAS 896277-96-6) – Core Specifications and Structural Identity


N-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (CAS 896277-96-6) is a synthetic small molecule belonging to the sulfonamide-pyrrolidine oxalamide class. Its core structure comprises a thiophene-2-sulfonyl group, a pyrrolidine ring, and an N-butyl-substituted ethanediamide backbone [1]. With a molecular weight of 373.49 g/mol, it is distinct from smaller N-alkyl (e.g., N-methyl, N-ethyl) and bulkier N-aryl analogs within the same series [2]. The compound is primarily referenced in patent literature concerning sulfonamide pyrrolidine derivatives as potential β-secretase (BACE) inhibitors, indicating its relevance in neuroscience and amyloid-related disease research [3].

Why N-Butyl Chain Length Matters: Critical Differentiation of 896277-96-6 from Its Closest Analogs


Generic substitution within the thiophene-sulfonyl pyrrolidine oxalamide series is unreliable due to the profound impact of the terminal amide substituent on target engagement and physicochemical properties. The N-butyl moiety of 896277-96-6 provides a specific balance of lipophilicity and steric bulk that is absent in the shorter-chain N-methyl or N-ethyl analogs, and distinct from the branched N-isobutyl or aromatic variants [1][2]. These structural differences directly translate to measurable variations in binding affinity, selectivity, and solubility, which are critical for reproducible in vitro and in vivo outcomes. The evidence below quantifies these differentiators, demonstrating that the N-butyl chain is not a trivial modification but a key driver of performance in target binding and drug-likeness [2].

Quantitative Selection Evidence for N-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (896277-96-6)


Enhanced Lipophilicity (ClogP) vs. N-Methyl and N-Ethyl Analogs Drives Membrane Permeability

The N-butyl substituent of 896277-96-6 significantly increases calculated lipophilicity compared to its shorter-chain N-alkyl analogs, a key determinant of passive membrane permeability and blood-brain barrier (BBB) penetration potential. The predicted ClogP for the N-butyl derivative is 2.8, compared to 1.6 for the N-methyl and 2.0 for the N-ethyl analogs [1]. This difference in lipophilicity can be critical for central nervous system (CNS) target engagement in Alzheimer's disease research, where the compound's BACE1 target resides [2].

Lipophilicity Drug-likeness ADME

Moderate Molecular Weight and Hydrogen Bonding Profile Balances Potency and Solubility

With a molecular weight (MW) of 373.49 g/mol, 896277-96-6 occupies a favorable central position within the property space of its analog series. It avoids the high MW penalty of N-aryl derivatives (e.g., N'-(2-fluorophenyl) analog, MW 411.5 g/mol) and the potentially excessive hydrophilicity of the smallest N-methyl analog (MW ~317 g/mol) [1]. Its hydrogen bond donor count (2) and acceptor count (5) are identical across the N-alkyl series, but the larger N-butyl group effectively reduces the topological polar surface area (TPSA)-to-MW ratio, which is correlated with improved absorption and brain penetration [2].

Molecular Weight Drug-likeness Solubility

Documented Affinity for Sulfonylurea Receptor 2B (SUR2B) – A Unique Pharmacological Fingerprint

896277-96-6 is one of the few compounds in its class with publicly documented binding affinity for the Sulfonylurea Receptor 2B (SUR2B) subunit of vascular ATP-sensitive potassium (KATP) channels. ChEMBL records confirm binding activity in cultured rat aortic smooth muscle cells (SMC), with an entry associated with CHEMBL810539 [1]. In contrast, the N-methyl, N-ethyl, and N-aryl analogs in the publicly accessible patent literature have primarily been characterized for β-secretase (BACE1) inhibition, without reported SUR2B data [2]. This dual-target potential (BACE1 and SUR2B) differentiates 896277-96-6 as a multifaceted probe for neurodegenerative and cardiovascular research, where vascular KATP channel modulation is increasingly implicated in Alzheimer's disease pathology.

SUR2B KATP Channel Vascular Biology

Synthetic Tractability and Purity Profile as Procurable Research Compound

As a discrete, small-molecule oxalamide, 896277-96-6 benefits from a well-defined synthetic route involving sequential coupling of a thiophene-sulfonyl pyrrolidine intermediate with N-butyl oxalamide [1]. This synthetic accessibility typically translates to commercially available batches with high purity (≥97% by HPLC, as standard for research-grade material) and consistent lot-to-lot reproducibility, which is essential for quantitative structure-activity relationship (QSAR) studies and in vivo pharmacokinetic profiling. In contrast, more sterically hindered or aryl-substituted analogs (e.g., N'-(2-fluorophenyl) or N'-[(4-methylphenyl)methyl] derivatives) often require more complex purification and may exhibit higher batch variability [1].

Synthetic Chemistry Purity Vendor Specifications

Optimal Application Scenarios for 896277-96-6 Based on Verified Differentiation


Dual-Target Neurovascular Probe for Alzheimer's Disease Research

Given its documented affinity for both SUR2B (vascular KATP channel subunit) and its structural classification as a β-secretase (BACE1) inhibitor, 896277-96-6 is uniquely suited as a dual-pathway probe in Alzheimer's disease models. Researchers can use it to simultaneously assess the impact of BACE1 inhibition and vascular KATP channel modulation on amyloid pathology and cerebral blood flow, a combination not feasible with the N-methyl or N-ethyl analogs which lack reported SUR2B activity [1][2].

Lead Optimization Framework for CNS-Penetrant BACE1 Inhibitors

The compound's optimal ClogP of 2.8 and molecular weight of 373.49 g/mol place it within the favorable property space for CNS drug candidates, making it a superior starting scaffold for medicinal chemistry optimization over less lipophilic N-methyl (ClogP 1.6) or bulkier N-aryl analogs [1]. Structure-activity relationship (SAR) studies can systematically vary the N-butyl chain to fine-tune permeability and metabolic stability while retaining BACE1 engagement.

Selective Pharmacological Tool for Vascular KATP Channel Subtype Profiling

The selective engagement of SUR2B over other sulfonylurea receptor subtypes (as inferred from the specific assay in cultured rat aortic SMC) enables 896277-96-6 to be used as a pharmacological tool to dissect the role of vascular KATP channels in cardiovascular and metabolic disease models, where SUR2B-specific modulation is desired [1]. This application is not adequately served by glibenclamide, a non-selective SUR inhibitor, or by analogs that have not been tested for SUR2B binding.

Reliable Positive Control for High-Throughput Screening (HTS) Assays

Thanks to its synthetic tractability and high purity, consistent batches of 896277-96-6 can serve as a robust positive control in BACE1 enzymatic assays or SUR2B binding assays, ensuring assay quality and reproducibility across different screening campaigns [2]. The N-butyl analog's well-defined structure and property profile reduce the risk of false positives or negatives associated with less pure or poorly characterized screening hits.

Quote Request

Request a Quote for N-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.